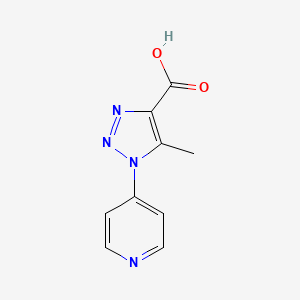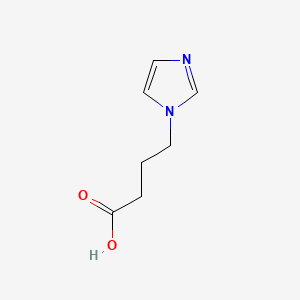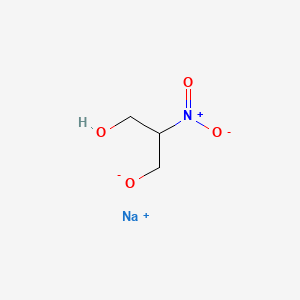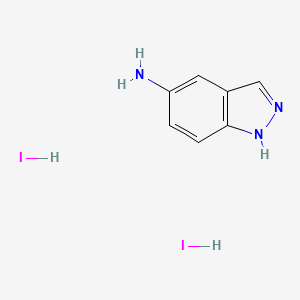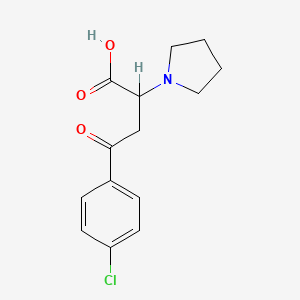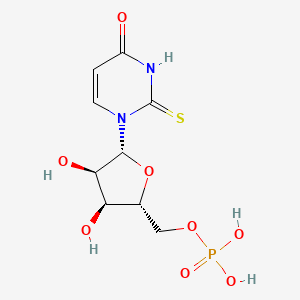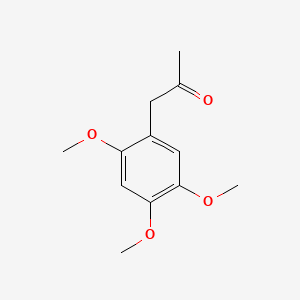
3-(2-Chloro-acetyl)-3H-benzooxazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Chloro-acetyl)-3H-benzooxazol-2-one is a chemical compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a chloroacetyl group attached to the benzooxazole ring. Benzooxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure, which makes them interesting for various chemical and biological applications.
作用机制
Target of Action
Similar compounds have been known to target proteins like atp1a1 (sodium/potassium-transporting atpase alpha-1) and parp1 (poly(adp-ribose) polymerase 1) in cancer cells .
Mode of Action
It’s known that acyl chlorides, such as chloroacetyl chloride, are highly reactive and susceptible to nucleophilic attack . This suggests that 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one might interact with its targets through a similar mechanism, leading to changes in the function of the target proteins.
Biochemical Pathways
Related compounds have been shown to affect multiple tumor pathways, implicating key genes such as akt1, alb, casp3, esr1, gapdh, hsp90aa1, and stat3 .
Pharmacokinetics
Similar compounds have been shown to have high gastrointestinal absorption, indicating good bioavailability .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of water can lead to the generation of hydrochloric acid, making it a lachrymator . This suggests that the compound’s action, efficacy, and stability might be significantly affected by the conditions in which it is stored and used.
准备方法
The synthesis of 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one can be achieved through several methods. One common synthetic route involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzooxazole ring.
Industrial production methods for this compound may involve the use of more efficient and scalable processes. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield by providing better control over reaction conditions such as temperature and pressure.
化学反应分析
3-(2-Chloro-acetyl)-3H-benzooxazol-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions and result in the formation of substituted benzooxazoles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products. For example, oxidation with strong oxidizing agents can lead to the formation of benzooxazole derivatives with additional functional groups.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures. These reactions often require specific catalysts and reaction conditions to proceed efficiently.
Common reagents used in these reactions include bases (e.g., pyridine), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride).
科学研究应用
3-(2-Chloro-acetyl)-3H-benzooxazol-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are tested for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the production of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a useful intermediate in the synthesis of various products.
相似化合物的比较
3-(2-Chloro-acetyl)-3H-benzooxazol-2-one can be compared with other similar compounds, such as:
Chloroacetyl Chloride: This compound is a precursor in the synthesis of this compound. It is also used in the production of other chloroacetyl derivatives.
Benzooxazole: The parent compound of this compound, benzooxazole, is a versatile heterocycle used in various chemical and biological applications.
Thiazoles: Thiazoles are another class of heterocyclic compounds with similar structural features. They are known for their diverse biological activities and are used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its specific reactivity and the presence of the chloroacetyl group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
3-(2-chloroacetyl)-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-5-8(12)11-6-3-1-2-4-7(6)14-9(11)13/h1-4H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFNPIFZSMPCOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389264 |
Source


|
| Record name | 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95923-44-7 |
Source


|
| Record name | 3-(2-Chloro-acetyl)-3H-benzooxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80389264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
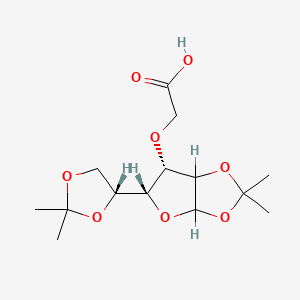

![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)
